molecular formula C25H25ClN2O B2372391 2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole CAS No. 615280-76-7

2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole

Cat. No.: B2372391
CAS No.: 615280-76-7
M. Wt: 404.94
InChI Key: PCVWJRDBOJYZRD-UHFFFAOYSA-N
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Description

The compound “2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole” is a complex organic molecule. It is related to the family of benzoimidazoles, which are heterocyclic aromatic organic compounds . This particular compound has a tert-butyl group and a phenoxy group attached to it .


Synthesis Analysis

The synthesis of such compounds often involves the use of flow microreactor systems . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using these systems . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The tert-butyl group is a portion of a molecular structure equivalent to 2-methyl propane minus one hydrogen atom from carbon 2 . The presence of this group, along with the phenoxy group and the 2-chlorobenzyl group, contributes to the overall structure of the compound .

Scientific Research Applications

Synthesis and Reactivity

A study by Xiao-Ping Xu et al. (2007) discusses the synthesis and structural characterization of sodium and ytterbium complexes containing new imidazolidine-bridged bis(phenolato) ligands. This research provides insights into the complexation behaviors and potential applications of similar imidazole derivatives in the synthesis of metal-organic frameworks and catalysis (Xiao-Ping Xu, Yingming Yao, Yong Zhang, & Q. Shen, 2007).

Antioxidant Activity

Research by E. V. Buravlev, O. G. Shevchenko, and A. Kutchin (2021) explores the synthesis of new derivatives of 2,6-diisobornylphenol with various substituents, including imidazole derivatives, and their antioxidant activity. This study contributes to understanding the antioxidant potential of substituted benzimidazoles and related compounds, suggesting their application in materials science and medicinal chemistry for the development of new antioxidants (E. V. Buravlev, O. G. Shevchenko, & A. Kutchin, 2021).

Catalytic Properties

A study by S. Barroso, S. R. Aguiar, Rui F. Munhá, and Ana M Martins (2014) investigates new zirconium complexes supported by N-heterocyclic carbene (NHC) ligands derived from imidazole and phenol compounds, assessing their hydroamination catalytic properties. This research highlights the potential of imidazole-based compounds in catalysis, particularly in the synthesis of organic compounds via hydroamination reactions (S. Barroso, S. R. Aguiar, Rui F. Munhá, & Ana M Martins, 2014).

Luminescent Sensors

G. Emandi, Keith J. Flanagan, and M. Senge (2018) report on fluorescent imidazole-based chemosensors for the reversible detection of cyanide and mercury ions. This study illustrates the use of imidazole derivatives as luminescent sensors, offering a pathway for developing novel chemical sensors with high sensitivity and selectivity for environmental and biological applications (G. Emandi, Keith J. Flanagan, & M. Senge, 2018).

Properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[(2-chlorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O/c1-25(2,3)19-12-14-20(15-13-19)29-17-24-27-22-10-6-7-11-23(22)28(24)16-18-8-4-5-9-21(18)26/h4-15H,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVWJRDBOJYZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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